- Visible-Light Photocatalytic Highly Selective Oxidation of Alcohols into Carbonyl Compounds by CsPbBr3 PerovskiteJournal of Organic Chemistry, 2023, 88(20), 14559-14570,
Cas no 90-90-4 (4-Bromobenzophenone)

4-Bromobenzophenone structure
Produktname:4-Bromobenzophenone
4-Bromobenzophenone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (4-Bromophenyl)(phenyl)methanone
- 4-Bromobenzophenone
- (4-bromophenyl)-phenylmethanone
- p-Bromobenzophenone
- Methanone, (4-bromophenyl)phenyl-
- BENZOPHENONE, 4-BROMO-
- p-Benzoylbromobenzene
- USAF DO-3
- 4-Bromophenyl phenyl ketone
- (4-bromophenyl)-phenyl-methanone
- KEOLYBMGRQYQTN-UHFFFAOYSA-N
- NSC59863
- 4-bromo-benzophenone
- 4'-bromobenzophenone
- 4-benzoylphenylbromide
- WLN: ER DVR
- 1-Benzoyl-4-bromobenzene
- 4-Bromobe
- (4-Bromophenyl)phenylmethanone (ACI)
- Benzophenone, 4-bromo- (6CI, 7CI, 8CI)
- 4-(Phenylcarbonyl)-1-bromobenzene
- NSC 59863
- Phenyl(4-bromophenyl)methanone
- AQ-344/13465024
- SY048597
- 4-bromo benzophenone
- STL426756
- B1917
- (4-Bromophenyl)(phenyl)methanone #
- pBromobenzophenone
- (4-bromophenyl) -phenyl-methanone
- DTXSID0075366
- BRN 1910182
- BCP21767
- F14294
- AKOS004908868
- pBenzoylbromobenzene
- Benzophenone, 4bromo
- (4-bromophenyl)phenyl methanone
- NS00039377
- MFCD00000103
- AS-18606
- Methanone,(4-bromophenyl)phenyl-
- NSC-59863
- DTXCID9048697
- EN300-177059
- XJ7EB9BC7F
- 4-Bromobenzophenone, 98%
- DB-003461
- Methanone, (4bromophenyl)phenyl
- BBL034617
- 4-07-00-01378 (Beilstein Handbook Reference)
- CS-W007824
- EINECS 202-024-9
- A843671
- 90-90-4
- NCIOpen2_002517
- (4-Bromophenyl)phenylmethanone
- 4Bromophenyl phenyl ketone
- (4-Bromophenyl)(phenyl)methanone;p-Bromobenzophenone
- (4-bromophenyl)-phenyl-methanon
- SCHEMBL69395
-
- MDL: MFCD00000103
- Inchi: 1S/C13H9BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H
- InChI-Schlüssel: KEOLYBMGRQYQTN-UHFFFAOYSA-N
- Lächelt: O=C(C1C=CC(Br)=CC=1)C1C=CC=CC=1
- BRN: 1910182
Berechnete Eigenschaften
- Genaue Masse: 259.98400
- Monoisotopenmasse: 259.983678
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 2
- Komplexität: 213
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- XLogP3: 4.1
- Topologische Polaroberfläche: 17.1
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Farbe/Form: Weißes bis cremeweißes kristallines Pulver
- Dichte: 1.4245 (rough estimate)
- Schmelzpunkt: 80.0 to 83.0 deg-C
- Siedepunkt: 176°C/4mmHg(lit.)
- Flammpunkt: 350°C
- Brechungsindex: 1.5130 (estimate)
- Wasserteilungskoeffizient: Insoluble in water but slightly soluble in other solvents such as ethanol, ether and benzene.
- PSA: 17.07000
- LogP: 3.68010
4-Bromobenzophenone Sicherheitsinformationen
- Gefahrenhinweis: H302-H315-H319-H335
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S37/39-S26
- RTECS:DJ0350000
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
- Lagerzustand:Sealed in dry,Room Temperature
4-Bromobenzophenone Zolldaten
- HS-CODE:2914700090
- Zolldaten:
China Zollkodex:
2914700090Übersicht:
2914700090 Halogenisierung anderer Ketone und Chinone\Sulfoniertes Derivat (einschließlich nitrierter und nitrosativer Derivate). MwSt:17,0% Steuerrückerstattungssatz:9.0% Regulatory conditions:nothing MFN tarif:5.5% General tarif:30,0%
Deklarationselemente:
Produktname, Bauteilinhalt, Verwendung, Aceton deklarierte Verpackung
Zusammenfassung:
HS: 2914700090 halogenierte, sulfonierte, nitrierte oder nitrosierte Ketone- und Chinonderivate, auch mit anderer Sauerstofffunktion Steuerermäßigung:9.0% Aufsichtsbedingungen:keine MwSt:17.0% MFN-Tarif:5.5% Allgemeiner Tarif:30,0%
4-Bromobenzophenone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B65130-100g |
(4-Bromophenyl)(phenyl)methanone |
90-90-4 | 98% | 100g |
¥333.0 | 2022-04-28 | |
eNovation Chemicals LLC | D379854-500g |
4-Bromobenzophenone |
90-90-4 | 97% | 500g |
$775 | 2024-05-24 | |
TRC | B680613-5g |
4-Bromobenzophenone |
90-90-4 | 5g |
$ 98.00 | 2023-04-18 | ||
Enamine | EN300-177059-0.05g |
(4-bromophenyl)(phenyl)methanone |
90-90-4 | 95% | 0.05g |
$19.0 | 2023-09-20 | |
Enamine | EN300-177059-5.0g |
(4-bromophenyl)(phenyl)methanone |
90-90-4 | 95% | 5g |
$26.0 | 2023-06-08 | |
Apollo Scientific | OR51939-500g |
4-Bromobenzophenone |
90-90-4 | 98+% | 500g |
£180.00 | 2025-02-20 | |
eNovation Chemicals LLC | D379854-100g |
4-Bromobenzophenone |
90-90-4 | 97% | 100g |
$215 | 2024-05-24 | |
Key Organics Ltd | AS-18606-10MG |
(4-Bromophenyl)(phenyl)methanone |
90-90-4 | >99% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | AS-18606-100G |
(4-Bromophenyl)(phenyl)methanone |
90-90-4 | >99% | 100g |
£86.00 | 2025-02-09 | |
TRC | B680613-500mg |
4-Bromobenzophenone |
90-90-4 | 500mg |
$ 64.00 | 2023-04-18 |
4-Bromobenzophenone Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Cesium, (tribromoplumbyl)- Solvents: 1,2-Dichloroethane ; 4.2 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Oxygen Solvents: Acetone ; rt
Referenz
- External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2Molecules, 2023, 28(7),,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 1450802-38-6 Solvents: Water ; rt; 65 min, rt
Referenz
- Application of copper(II) Schiff base complex grafted in the silica network as efficient nanocatalyst in oxidation of alcoholsAsian Journal of Chemistry, 2013, 25(6), 3307-3312,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Butyl ether ; 2.5 h, -30 °C
Referenz
- Discovery of 1,1'-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV InhibitorsJournal of Medicinal Chemistry, 2015, 58(21), 8564-8572,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Pyridine , Iodine Solvents: Water ; rt; overnight, 80 °C
Referenz
- A metal-free catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditionsGreen Chemistry, 2009, 11(12), 1973-1978,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cerium chromium oxide (CeCrO3) Solvents: Dimethyl sulfoxide , Water ; 5 min; 5 h, 90 °C
Referenz
- Oxidation of benzylic alcohols to carbonyls using tert-butyl hydroperoxide over pure phase nanocrystalline CeCrO3Catalysis Communications, 2013, 40, 27-31,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium fluoride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetone
Referenz
- Microwave promoted palladium-catalyzed phenylation of aroyl chlorides with sodium tetraphenylborateSynthetic Communications, 2001, 31(24), 3885-3890,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate , Oxygen Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; 45 min, rt
Referenz
- Oxidative coupling of α-bromoarylacetonitriles and oxidative decyanation of diarylacetonitriles catalyzed by solid-liquid phase transferJournal of Chinese Pharmaceutical Sciences, 2012, 21(5), 409-415,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium bromide , Tetrabutylammonium tribromide Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 1.5 h, 15 °C
Referenz
- Photochemical Sandmeyer-type Halogenation of Arenediazonium SaltsChemistry - A European Journal, 2022, 28(9),,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium sulfide , Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ; 14 h, 1 atm, 80 °C
Referenz
- Fe-S Catalyst Generated In Situ from Fe(III)- and S3·--Promoted Aerobic Oxidation of Terminal AlkenesOrganic Letters, 2021, 23(12), 4705-4709,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Diisopropylcarbodiimide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Toluene ; 24 h, 120 °C
Referenz
- Ruthenium-Catalyzed Dehydrogenation of Alcohols with Carbodiimide via a Hydrogen Transfer MechanismEuropean Journal of Organic Chemistry, 2020, 2020(31), 4878-4885,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Alumina , Potassium fluoride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetone
Referenz
- Microwave-assisted cross-coupling reaction of sodium tetraphenylborate with aroyl chlorides on palladium-doped KF/Al2O3Bulletin of the Chemical Society of Japan, 2002, 75(6), 1381-1382,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cobalt iron oxide (CoFe2O4) Solvents: Dimethyl sulfoxide , Water ; 4.5 h, 90 °C
Referenz
- Magnetically retrievable MFe2O4 spinel (M = Mn, Co, Cu, Ni, Zn) catalysts for oxidation of benzylic alcohols to carbonylsRSC Advances, 2014, 4(13), 6597-6601,
Herstellungsverfahren 14
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide , Water Solvents: Chloroform ; 3 h, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referenz
- Synthesis of structurally diverse diarylketones through the diarylmethyl sp3 C-H oxidationTetrahedron Letters, 2014, 55(32), 4458-4462,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide , Sodium nitrite , Oxygen Catalysts: Tempo (SBA-15-supported) Solvents: Acetic acid ; 4.5 h, 60 °C
Referenz
- Green, transition-metal-free aerobic oxidation of alcohols using a highly durable supported organocatalystAngewandte Chemie, 2007, 46(38), 7210-7213,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Solvents: 1,2-Dichloroethane ; 2.5 h, rt
Referenz
- Photocatalyst-free Light-driven Dehydrogenation of Alcohols into Carbonyl Compounds under Mild ConditionsChemistry - An Asian Journal, 2022, 17(17),,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Cesium fluoride Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: N-Methyl-2-pyrrolidone ; 6 h, 1 atm, 80 °C
Referenz
- Carbonylative Hiyama coupling of aryl halides with arylsilanes under balloon pressure of COTetrahedron Letters, 2016, 57(19), 2017-2020,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide , Alumina ; 10 min, rt; 4 min, heated
Referenz
- Microwave-assisted solvent-free oxidation of hydrobenzoins, benzoins, and alcohols with NBS-Al2O3ARKIVOC (Gainesville, 2008, (14), 211-215,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 1 - 2 min, rt
1.2 Reagents: Tetrabutylammonium fluoride ; rt; rt → 65 °C; 6 h, 65 °C
1.2 Reagents: Tetrabutylammonium fluoride ; rt; rt → 65 °C; 6 h, 65 °C
Referenz
- Palladium-catalyzed desulfitative C-C cross-coupling reaction of (hetero)aryl thioesters and thioethers with arylsiloxanesAdvanced Synthesis & Catalysis, 2008, 350, 2174-2178,
4-Bromobenzophenone Raw materials
- Sodium Tetraphenylboroate
- 1-Bromo-4-iodobenzene
- phenyllithium
- 4-Bromo-a-phenylbenzenemethanol
- Phenyltriethoxysilane
- Benzenediazonium, 4-benzoyl-
- Borate(1-),tetrafluoro-
- Trimethylphenyltin
- 4-Bromobenzoyl chloride
- 4-Bromo-N-methoxy-N-methylbenzamide
- 4-Bromodiphenylmethane
- Phenyltrimethoxysilane
- Benzene, 1-bromo-4-(1-phenylethenyl)-
- (4-Bromophenyl)(phenyl)acetonitrile
- Benzenecarbothioic acid, 4-bromo-, S-phenyl ester
4-Bromobenzophenone Preparation Products
4-Bromobenzophenone Lieferanten
atkchemica
Gold Mitglied
(CAS:90-90-4)4-Bromobenzophenone
Bestellnummer:CL15202
Bestandsstatus:in Stock
Menge:1g/5g/10g/100g
Reinheit:95%+
Preisinformationen zuletzt aktualisiert:Wednesday, 27 November 2024 17:36
Preis ($):discuss personally
4-Bromobenzophenone Verwandte Literatur
-
Naganaboina Naveen,Rengarajan Balamurugan Org. Biomol. Chem. 2017 15 2063
-
Hang Yao,Na Wang,YuFeng Shi,Siyu Fang,Ming Wu,Hongying Fan,Yuefei Zhang,Hui Chong,Tianyi Wang,Hualing Li,Chengyin Wang New J. Chem. 2023 47 2932
-
Yang Liu,Xiaofu Wu,Yonghong Chen,Liang Chen,Hua Li,Weijie Wang,Shumeng Wang,Hongkun Tian,Hui Tong,Lixiang Wang J. Mater. Chem. C 2019 7 9719
-
4. Synthesis of coumarins via PIDA/I2-mediated oxidative cyclization of substituted phenylacrylic acidsJinming Li,Huiyu Chen,Daisy Zhang-Negrerie,Yunfei Du,Kang Zhao RSC Adv. 2013 3 4311
-
Jie Yang,Xiaoqing Gu,Wanting Su,Xinyu Hao,Yujie Shi,Liyun Zhao,Dengfeng Zou,Gaowen Yang,Qiaoyun Li,Jianhua Zou Mater. Chem. Front. 2018 2 1842
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Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-90-4)4-BROMOBENZOPHENONE

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:90-90-4)4-Bromobenzophenone

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Menge:500g
Preis ($):193.0